USP3 ZnF-UBD ligand-1
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Overview
Description
USP3 ZnF-UBD ligand-1 is a ligand that binds to the zinc finger ubiquitin-binding domain (ZnF-UBD) of ubiquitin-specific protease 3 (USP3). It is primarily used in scientific research to explore the function of the USP3 ZnF-UBD and to develop bifunctional molecules for targeted deubiquitination .
Preparation Methods
The synthetic routes and reaction conditions for USP3 ZnF-UBD ligand-1 are not extensively detailed in the available literature. it is known that the compound is synthesized through a focused small molecule library screen against a panel of eleven ZnF-UBDs .
Chemical Reactions Analysis
USP3 ZnF-UBD ligand-1 primarily undergoes binding reactions with the zinc finger ubiquitin-binding domain of USP3. The compound does not inhibit the catalytic activity of USP3, meaning it does not participate in typical chemical reactions like oxidation, reduction, or substitution . Instead, it binds to the expected C-terminal ubiquitin binding pocket of USP3 .
Scientific Research Applications
USP3 ZnF-UBD ligand-1 has several scientific research applications:
Mechanism of Action
USP3 ZnF-UBD ligand-1 exerts its effects by binding to the zinc finger ubiquitin-binding domain of USP3. This binding does not inhibit the catalytic activity of USP3 but allows for the targeted deubiquitination of proteins . The molecular targets involved include the C-terminal ubiquitin binding pocket of USP3 .
Comparison with Similar Compounds
USP3 ZnF-UBD ligand-1 is unique in its selective binding to the ZnF-UBD of USP3 without inhibiting its catalytic activity . Similar compounds include:
USP5 ZnF-UBD ligand: Binds to the ZnF-UBD of USP5.
USP13 ZnF-UBD ligand: Targets the ZnF-UBD of USP13.
USP16 ZnF-UBD ligand: Engages the ZnF-UBD of USP16.
These compounds share the common feature of binding to the ZnF-UBD of different ubiquitin-specific proteases but differ in their selectivity and binding affinities.
Properties
Molecular Formula |
C17H15N3O5S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-oxo-4-[3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)phenyl]butanoic acid |
InChI |
InChI=1S/C17H15N3O5S/c21-14(6-7-16(22)23)11-3-1-4-12(9-11)20-26(24,25)15-10-19-17-13(15)5-2-8-18-17/h1-5,8-10,20H,6-7H2,(H,18,19)(H,22,23) |
InChI Key |
HRIKEIQJPCOUTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CNC3=C2C=CC=N3)C(=O)CCC(=O)O |
Origin of Product |
United States |
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